4-(4-Benzylpiperidin-1-yl)butan-1-amine
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Overview
Description
4-(4-Benzylpiperidin-1-yl)butan-1-amine is a chemical compound with the molecular formula C16H26N2 and a molecular weight of 246.4 g/mol It is a derivative of piperidine, a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylpiperidin-1-yl)butan-1-amine typically involves the reaction of 4-benzylpiperidine with butylamine. The process can be carried out under various conditions, but a common method involves the use of a solvent such as toluene and a catalyst like palladium on carbon for hydrogenation . The reaction is usually conducted at elevated temperatures and pressures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to optimize yield and efficiency. The use of high-purity reagents and stringent quality control measures are essential to ensure the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzylpiperidin-1-yl)butan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of amides or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
4-(4-Benzylpiperidin-1-yl)butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of 4-(4-Benzylpiperidin-1-yl)butan-1-amine involves its interaction with specific molecular targets in the body. It acts as a monoamine releasing agent, selectively releasing neurotransmitters such as dopamine and norepinephrine . This action is mediated through its binding to and activation of monoamine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft. The compound may also inhibit monoamine oxidase, an enzyme responsible for the breakdown of monoamines, further enhancing its effects.
Comparison with Similar Compounds
4-(4-Benzylpiperidin-1-yl)butan-1-amine can be compared with other similar compounds, such as:
4-Benzylpiperidine: A simpler derivative with similar monoamine releasing properties but lacking the butylamine side chain.
Benzylpiperazine: Another piperidine derivative with stimulant properties but different pharmacological effects.
Tetrahydroisoquinoline: A structurally related compound with distinct biological activities.
The uniqueness of this compound lies in its specific combination of the benzylpiperidine core and the butylamine side chain, which confer unique chemical and biological properties.
Properties
IUPAC Name |
4-(4-benzylpiperidin-1-yl)butan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2/c17-10-4-5-11-18-12-8-16(9-13-18)14-15-6-2-1-3-7-15/h1-3,6-7,16H,4-5,8-14,17H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWCDIYVGRWHKMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)CCCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.39 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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